8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H11BrN4O3 It is a brominated derivative of purine, a nitrogenous base found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the base purine structure. One common approach is the bromination of 7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is utilized to study the effects of brominated purines on cellular processes. It can be used to investigate the role of purine derivatives in cellular signaling and metabolism.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. It is being explored for its antiviral, antibacterial, and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the synthesis of advanced materials with specific applications.
Mechanism of Action
The mechanism by which 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the presence of the isopropyl group at the 7-position. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-5(2)15-6-7(12-9(15)11)13(3)10(17)14(4)8(6)16/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSTJSOFBEGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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